N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide
Description
This compound features a pyrrolidin-5-one core substituted with a benzo[d][1,3]dioxol-5-yl group at the 1-position and a 3,4-dimethylbenzenesulfonamide moiety attached via a methylene bridge at the 3-position. The benzo[d][1,3]dioxole (commonly termed "piperonyl") group is a bicyclic aromatic system with electron-donating oxygen atoms, which may enhance metabolic stability and influence receptor binding .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-13-3-5-17(7-14(13)2)28(24,25)21-10-15-8-20(23)22(11-15)16-4-6-18-19(9-16)27-12-26-18/h3-7,9,15,21H,8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQLVSJOPJIQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with a suitable pyrrolidinone precursor. The final step involves the sulfonation of the intermediate product to introduce the dimethylbenzenesulfonamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline production and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism by which N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Research Findings and Limitations
- Activity Data: Limited direct evidence for the target compound’s bioactivity.
- Metabolic Stability : The benzo[d][1,3]dioxole group in the target may resist oxidative metabolism better than dimethoxy or fluorinated groups (e.g., ’s fluoro-chromenyl compound).
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications based on existing research.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C₁₈H₁₉N₃O₄S
- Molecular Weight: 373.42 g/mol
- IUPAC Name: this compound
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including antitumor and antimicrobial effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the benzo[d][1,3]dioxole structure. For example, derivatives synthesized with similar frameworks have shown significant anti-proliferative activity against various cancer cell lines. One notable study demonstrated that compounds with the benzo[d][1,3]dioxole core exhibited IC₅₀ values significantly lower than standard chemotherapeutics like 5-Fluorouracil, indicating a promising avenue for cancer treatment .
Table 1: Comparative Antitumor Activity
| Compound Name | Cell Line Tested | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 4e | Ec9706 | 8.23 | |
| Compound 4e | Eca109 | 16.22 | |
| 5-Fluorouracil | Ec9706 | 23.26 | |
| 5-Fluorouracil | Eca109 | 30.25 |
The mechanism underlying the antitumor activity of this compound may involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. Compounds with similar structures have been shown to modulate ATP-binding cassette (ABC) transporters, which are implicated in drug resistance in cancers .
Antimicrobial Activity
In addition to its antitumor properties, compounds featuring the benzo[d][1,3]dioxole moiety have also demonstrated antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, suggesting a potential role in treating infections alongside their anticancer effects.
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of benzo[d][1,3]dioxole and assessing their biological activities:
- Synthesis and Evaluation : A study synthesized a series of benzo[d][1,3]dioxole-fused compounds and evaluated their anti-proliferative effects on human cancer cell lines. The results indicated that modifications to the dioxole structure could enhance biological activity .
- Pharmacological Applications : Another research effort explored the use of benzo[d][1,3]dioxole derivatives as modulators of ABC transporters for potential applications in cystic fibrosis treatment . This highlights the versatility of this chemical scaffold in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
